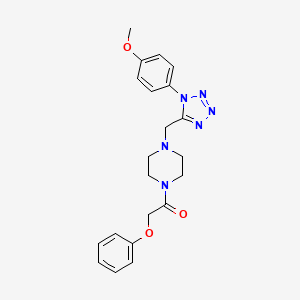
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is not yet fully understood. However, studies suggest that 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer development. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid induces oxidative stress, leading to apoptosis. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its potential therapeutic properties in various diseases. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid research. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential therapeutic properties in other diseases, such as autoimmune disorders. Additionally, the development of more soluble forms of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid could improve its bioavailability and efficacy in future research.
Synthesemethoden
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid can be synthesized through a multi-step process starting from commercially available 3,7-dimethylphthalide. The synthesis involves several reactions, including oxidation, reduction, and amidation, resulting in the formation of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation plays a crucial role in the pathogenesis of many diseases, and 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-3-4-13-10-19(2,25-17(23)15(13)9-11)18(24)20-14-7-5-12(6-8-14)16(21)22/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJWDCEVYCTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=C(C=C3)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)



![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)




![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)
